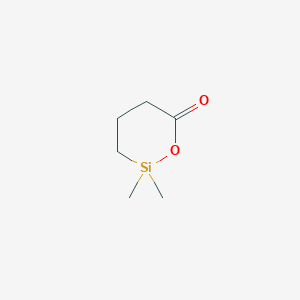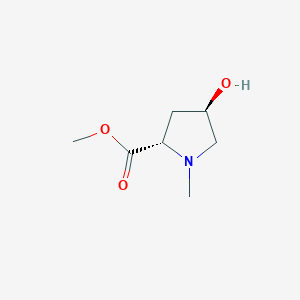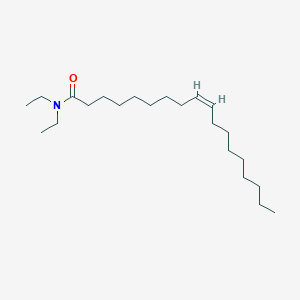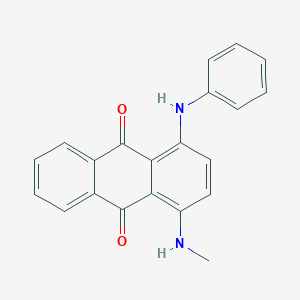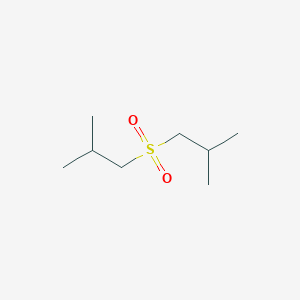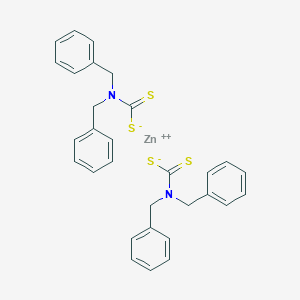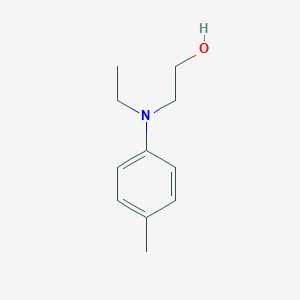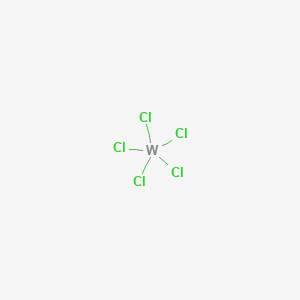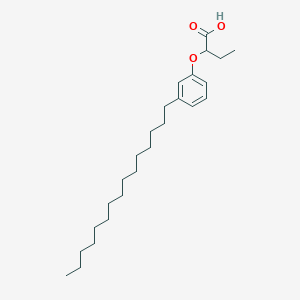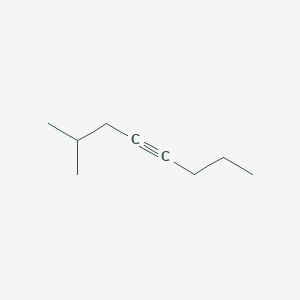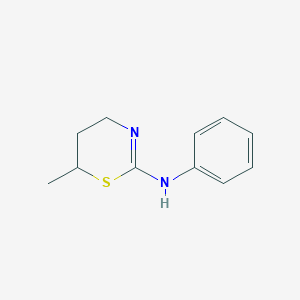![molecular formula C20H12O4 B077481 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone CAS No. 14734-19-1](/img/structure/B77481.png)
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone, commonly known as Tetrahydrodibenzotetrone (THBT), is a polycyclic aromatic ketone that has been synthesized and studied extensively for its potential applications in various fields of science. It has been found to possess a range of biological and chemical properties that make it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is not fully understood, but it is believed to act through a variety of pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to induce apoptosis in cancer cells, and has been shown to inhibit viral replication.
Efectos Bioquímicos Y Fisiológicos
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that it is relatively easy to synthesize and purify, making it a readily available compound for scientific research. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have a range of biological and chemical properties that make it an interesting compound for investigation. However, one limitation of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various biological pathways.
Direcciones Futuras
There are many potential future directions for research on 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. One area of investigation could be the development of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone derivatives with improved bioavailability and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone and its effects on various biological pathways. 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could also be investigated as a potential therapeutic agent for a range of diseases, including cancer, viral infections, and neurodegenerative diseases. Finally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone could be studied for its potential use in the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone involves the reaction of 1,2,4,5-tetramethoxybenzene with 1,2,4,5-tetrahydroxybenzene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a dehydration step, and finally a cyclization step. The yield of the reaction is typically around 50%, and the final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been studied extensively for its potential applications in various fields of science. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and has been investigated as a potential drug candidate for these indications. Additionally, 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been found to have antioxidant properties, and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14734-19-1 |
|---|---|
Nombre del producto |
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone |
Fórmula molecular |
C20H12O4 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
pentacyclo[10.8.0.02,11.04,9.014,19]icosa-4,6,8,14,16,18-hexaene-3,10,13,20-tetrone |
InChI |
InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-16H |
Clave InChI |
JAAZJUITWOKRKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



